molecular formula C11H15N3O2 B8304638 N2,N2-Dimethyl-6-nitro-2,5-indanediamine

N2,N2-Dimethyl-6-nitro-2,5-indanediamine

Cat. No.: B8304638
M. Wt: 221.26 g/mol
InChI Key: PELHSEUSMRWBNK-UHFFFAOYSA-N
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Description

N2,N2-Dimethyl-6-nitro-2,5-indanediamine is a useful research compound. Its molecular formula is C11H15N3O2 and its molecular weight is 221.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H15N3O2

Molecular Weight

221.26 g/mol

IUPAC Name

2-N,2-N-dimethyl-6-nitro-2,3-dihydro-1H-indene-2,5-diamine

InChI

InChI=1S/C11H15N3O2/c1-13(2)9-3-7-5-10(12)11(14(15)16)6-8(7)4-9/h5-6,9H,3-4,12H2,1-2H3

InChI Key

PELHSEUSMRWBNK-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1CC2=CC(=C(C=C2C1)[N+](=O)[O-])N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Name
CC(=O)Nc1cc2c(cc1[N+](=O)[O-])CC(N(C)C)C2
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CC(=O)Nc1ccc2c(c1)CC(N(C)C)C2
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reactant
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CC(=O)Nc1ccc2c(c1[N+](=O)[O-])CC(N(C)C)C2
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reactant
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Synthesis routes and methods II

Procedure details

A solution of cHNO3 (70%, 13.4 mL, 211 mmol) in TFA (15 mL) was added dropwise to a stirred solution of acetamide 109 (15.38 g, 70.5 mmol) in TFA (120 mL) and the solution stirred at 20° C. for 16 h. The solution was poured into ice/water (1.2 L) and the pH adjusted to 10 with cNH3. The mixture was extracted with DCM (4×150 mL), the combined organic fraction dried and the solvent evaporated. The residue was filtered through a short column of silica, eluting with a gradient (0-15%) of MeOH/DCM, to give a 6:1 mixture of N-[2-(dimethylamino)-6-nitro-2,3-dihydro-1H-inden-5-yl]acetamide and N-[2-(dimethylamino)-4-nitro-2,3-dihydro-1H-inden-5-yl]acetamide (16.7 g, 90%). A solution of the acetamide mixture (16.7 g, 63.4 mmol) in EtOH (300 mL) and cHCl (70 mL) was stirred at reflux temperature for 4 h. The mixture was cooled and the EtOH evaporated. The mixture was diluted with water (200 mL) and the pH adjusted to 9 with cNH3. The precipitate was filtered, washed with water (40 mL), dried and recrystallised from EtOAc/pet. ether to give pure 6-nitroaniline 110 (8.12 g, 52%) as a red solid: mp 19-121° C.; 1H NMR δ 7.91 (s, 1H, H-7), 6.61 (s, 1H, H-4), 6.00 (br s, 2H, NH2), 2.95-3.06 (m, 3H, H-2, CH2), 2.74-2.84 (m, 2H, CH2), 2.29 [s, 6H, N(CH3)2]; 13C NMR δ 151.8, 144.4, 131.6, 131.4, 121.0, 113.6, 67.8, 43.8 (2), 37.9, 36.2. Anal. calcd for C11H15N3O2: C, 59.7; H, 6.8; N, 19.0. Found: C, 59.5; H, 6.9; N, 18.9%.
[Compound]
Name
ice water
Quantity
1.2 L
Type
reactant
Reaction Step One
Name
N-[2-(dimethylamino)-6-nitro-2,3-dihydro-1H-inden-5-yl]acetamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
N-[2-(dimethylamino)-4-nitro-2,3-dihydro-1H-inden-5-yl]acetamide
Quantity
16.7 g
Type
reactant
Reaction Step Two
Quantity
16.7 g
Type
reactant
Reaction Step Three
Name
Quantity
300 mL
Type
solvent
Reaction Step Three
Name
Quantity
70 mL
Type
solvent
Reaction Step Three
Name
acetamide
Quantity
15.38 g
Type
reactant
Reaction Step Four
Name
Quantity
15 mL
Type
solvent
Reaction Step Four
Name
Quantity
120 mL
Type
solvent
Reaction Step Four
Yield
52%

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